molecular formula C9H9BrF2 B2731177 1-Bromo-5-(difluoromethyl)-2,3-dimethylbenzene CAS No. 2166905-28-6

1-Bromo-5-(difluoromethyl)-2,3-dimethylbenzene

Cat. No.: B2731177
CAS No.: 2166905-28-6
M. Wt: 235.072
InChI Key: QAMJGSPVVRFIPQ-UHFFFAOYSA-N
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Description

1-Bromo-5-(difluoromethyl)-2,3-dimethylbenzene is an organic compound with the molecular formula C9H9BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a difluoromethyl group

Preparation Methods

The synthesis of 1-Bromo-5-(difluoromethyl)-2,3-dimethylbenzene typically involves the bromination of 5-(difluoromethyl)-2,3-dimethylbenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or carbon tetrachloride at low temperatures to prevent over-bromination.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-5-(difluoromethyl)-2,3-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes. Reagents such as potassium permanganate or chromium trioxide are typically used for these oxidations.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1-methoxy-5-(difluoromethyl)-2,3-dimethylbenzene.

Scientific Research Applications

1-Bromo-5-(difluoromethyl)-2,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to understand the mechanisms of halogenation and dehalogenation in biological systems.

    Industry: Used in the production of specialty chemicals and advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 1-Bromo-5-(difluoromethyl)-2,3-dimethylbenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The difluoromethyl group can influence the reactivity of the compound by stabilizing or destabilizing intermediates through inductive and resonance effects.

In biological systems, the compound may interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-Bromo-5-(difluoromethyl)-2,3-dimethylbenzene can be compared with other similar compounds, such as:

    1-Bromo-5-(difluoromethyl)-2-fluorobenzene: This compound has a fluorine atom instead of a methyl group at the 2-position. The presence of the fluorine atom can significantly alter the compound’s reactivity and properties.

    1-Bromo-5-(difluoromethyl)-2,3-difluorobenzene: This compound has fluorine atoms at both the 2- and 3-positions

    1-Bromo-5-(difluoromethyl)-2,3-dimethoxybenzene: This compound has methoxy groups instead of methyl groups at the 2- and 3-positions. The methoxy groups can affect the compound’s solubility and reactivity.

Properties

IUPAC Name

1-bromo-5-(difluoromethyl)-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMJGSPVVRFIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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